REACTION_SMILES
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[CH3:12][O:13][CH:14]([Cl:15])[Cl:16].[CH3:1][c:2]1[cH:3][c:4]2[c:5]([cH:10][cH:11]1)[O:6][CH2:7][CH2:8][O:9]2.[Cl:23][CH2:24][CH2:25][Cl:26].[ClH:22].[Sn:17]([Cl:18])([Cl:19])([Cl:20])[Cl:21]>>[CH3:1][c:2]1[cH:3][c:4]2[c:5]([cH:10][c:11]1[CH:12]=[O:13])[O:6][CH2:7][CH2:8][O:9]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc2c(c1)OCCO2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Cl[Sn](Cl)(Cl)Cl
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl[Sn](Cl)(Cl)Cl
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Name
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Type
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product
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Smiles
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Cc1cc2c(cc1C=O)OCCO2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |